molecular formula C7H3BrF3N3 B13571381 1-Azido-4-bromo-2-(trifluoromethyl)benzene

1-Azido-4-bromo-2-(trifluoromethyl)benzene

Cat. No.: B13571381
M. Wt: 266.02 g/mol
InChI Key: FZMNCEZHZBMPRJ-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrF3N3. It is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-azido-4-bromo-2-(trifluoromethyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst . Trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) or other trifluoromethylating agents . Azidation typically involves the use of sodium azide (NaN3) under suitable reaction conditions .

Chemical Reactions Analysis

1-Azido-4-bromo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azido-4-bromo-2-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-azido-4-bromo-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science . The bromo and trifluoromethyl groups contribute to the compound’s reactivity and stability, influencing its interactions with other molecules .

Comparison with Similar Compounds

1-Azido-4-bromo-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from its analogs.

Properties

IUPAC Name

1-azido-4-bromo-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-2-6(13-14-12)5(3-4)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNCEZHZBMPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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